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molecular formula C6H4O2S B1296998 2,5-Thiophenedicarboxaldehyde CAS No. 932-95-6

2,5-Thiophenedicarboxaldehyde

Cat. No. B1296998
M. Wt: 140.16 g/mol
InChI Key: OTMRXENQDSQACG-UHFFFAOYSA-N
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Patent
US05514878

Procedure details

Heterocycles can also be easily included in the copolymer chain. The literature records the preparation of an insoluble cyano-substituted alternating polymer derived from thiophene-2,5-diacetonitrile and thiophene-2,5-dicarboxaldehyde (Kossmehl, G. Ber. Bunsenges. Phys. Chem., 1979, 83, 417) and copolymers based on the thiophene-2,5-dicarboxaldehyde and 2,5-dimethoxyterephthaldehyde (H. Horhold, Z. Chem., 1972, 12). The bischloromethylation of 3-dodecylthiophene gave the unstable product (17), which was immediately treated with cyanide to give the bisnitrile (18). Alternatively, the bis-aldehyde (19) can be synthesized from (17) in 3 steps in an analogous fashion to before. Condensation of (18) with (7) gave a purple polymer (onset of absorbance of 670 nm).
[Compound]
Name
Heterocycles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cyano-substituted
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
S1[C:5]([CH2:6][C:7]#N)=[CH:4][CH:3]=[C:2]1[CH2:9][C:10]#N.[S:12]1[C:16](C=O)=[CH:15][CH:14]=[C:13]1C=O>>[CH2:10]([C:15]1[CH:14]=[CH:13][S:12][CH:16]=1)[CH2:9][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:9][CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Heterocycles
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
cyano-substituted
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1CC#N)CC#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1C=O)C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1C=O)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)C1=CSC=C1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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